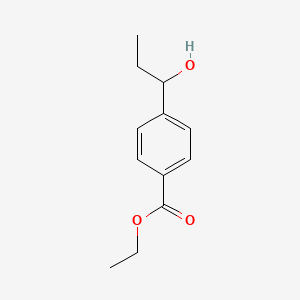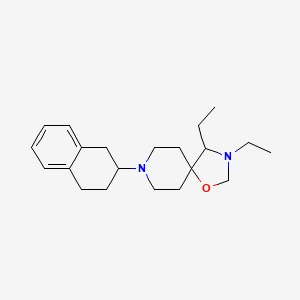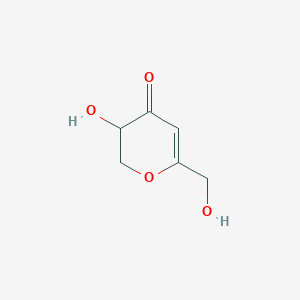
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one is a compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This specific compound is known for its unique structure, which includes hydroxyl groups at positions 3 and 6, and a hydroxymethyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides a high yield of the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and hydroxymethyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl or hydroxymethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the compound’s hydroxyl and hydroxymethyl groups can chelate metal ions, which may contribute to its biological activities .
相似化合物的比较
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be compared with other similar compounds, such as kojic acid and its derivatives. Kojic acid, which has a similar pyranone structure, is known for its skin-lightening and antioxidant properties . this compound is unique due to its specific hydroxyl and hydroxymethyl substitutions, which may enhance its reactivity and biological activities.
List of Similar Compounds
- Kojic acid
- 3-Hydroxy-6-methyl-2H-pyran-2-one
- 3-Hydroxy-2-(2-phenylethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications.
属性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC 名称 |
3-hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,6-7,9H,2-3H2 |
InChI 键 |
JIBXVSFSACWYDE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C=C(O1)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




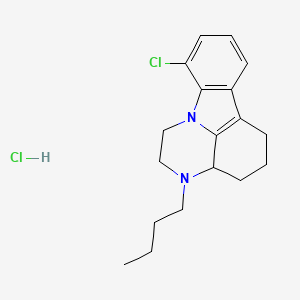
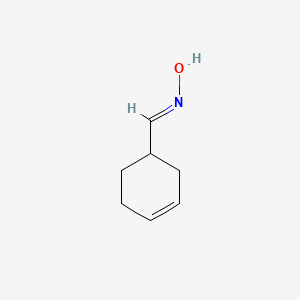

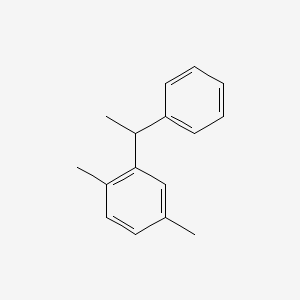
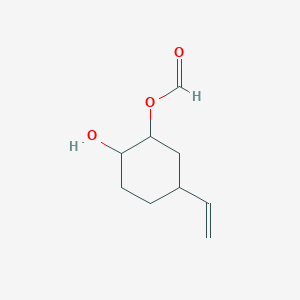

![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

